![molecular formula C10H13BrO B1599814 2,6-Dimethyl-4-methoxybenzyl bromide CAS No. 61000-22-4](/img/structure/B1599814.png)
2,6-Dimethyl-4-methoxybenzyl bromide
Overview
Description
2,6-Dimethyl-4-methoxybenzyl bromide is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.11 . It is used for research and development purposes . It has been used in the synthesis of spinosyns, which display insecticidal activity, and in the preparation of pyridazine derivatives as glutamate transporter EAAT2 activators .
Synthesis Analysis
The compound is most commonly prepared by the reaction of the corresponding alcohol with phosphorus tribromide . Other methods of preparation include treatment of the alcohol with hydrobromic acid, and radical bromination of 2,6-dimethoxytoluene with N-bromosuccinimide .Molecular Structure Analysis
The X-ray structure of 2,6-Dimethyl-4-methoxybenzyl bromide has been determined and shows a rather long C–Br bond perpendicular to the otherwise planar molecule .Chemical Reactions Analysis
The reaction of 2,6-dimethyl-4-methoxybenzyl alcohols, ethyl ethers, and acetates, possessing electron-donating and -withdrawing groups at the benzylic position, with bromine water was studied at different temperatures .Safety And Hazards
The safety data sheet for 2,6-Dimethyl-4-methoxybenzyl bromide advises against its use for medicinal or household purposes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
properties
IUPAC Name |
2-(bromomethyl)-5-methoxy-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQOKVGPQZESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473567 | |
Record name | 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-methoxybenzyl bromide | |
CAS RN |
61000-22-4 | |
Record name | 2-(Bromomethyl)-5-methoxy-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61000-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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